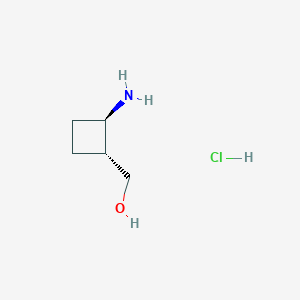

![molecular formula C15H19NO6S B2726857 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034473-32-8](/img/structure/B2726857.png)

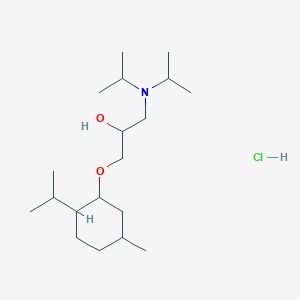

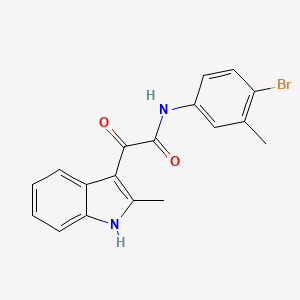

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a prodrug of a potent histone deacetylase (HDAC) inhibitor and has been studied for its role in cancer therapy, neuroprotection, and other diseases.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations A study by Wnuk et al. (2000) introduces a methodology for the removal of the sulfone moiety from ethyl 2-(pyridin-2-ylsulfonyl)hexanoate and related compounds, which could be relevant for synthesizing or modifying compounds similar to the one . This process involves stannyl radical-mediated cleavage and can lead to the synthesis of alpha-fluoro esters, showcasing a mild approach for desulfonylation and fluorination reactions, potentially applicable to the synthesis or modification of the target compound (Wnuk, Ríos, Khan, & Hsu, 2000).

Protecting Groups in Amine Synthesis Research by Sakamoto et al. (2006) on 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride explores its use as a new versatile sulfonating agent for amines, indicating its stability under various conditions and its role in activating amines for further reactions. This could imply the utility of similar sulfone-based protecting groups in the synthesis or functionalization of compounds like 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one, particularly in the context of amine synthesis and modification (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Applications in Medicinal Chemistry and Drug Design The research by Bachi and Gross (1983) on the enantiospecific synthesis of 4-alkoxyazetidin-2-ones through thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones highlights the importance of stereocontrolled synthesis in drug design. Given the presence of an azetidinyl moiety in the compound of interest, similar methodologies could be relevant for its synthesis or for designing derivatives with potential biological activity (Bachi & Gross, 1983).

Chemicoenzymatic Approaches to Monobactam Synthesis Yamashita et al. (1988) discuss the synthesis of monobactam analogues, including those with a methoxyethyl group at the β-lactam ring's C-4 position, through a chemicoenzymatic approach. This research could be relevant for exploring the synthesis and biological application of β-lactam derivatives of the target compound, especially considering the significance of β-lactam antibiotics and their synthetic analogues in medicinal chemistry (Yamashita, Minami, Sakakibara, Kobayashi, & Ohno, 1988).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-(3-ethylsulfonylazetidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c1-3-23(18,19)12-7-16(8-12)15(17)10(2)22-11-4-5-13-14(6-11)21-9-20-13/h4-6,10,12H,3,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYSQYJXSVUQQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)C(=O)C(C)OC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

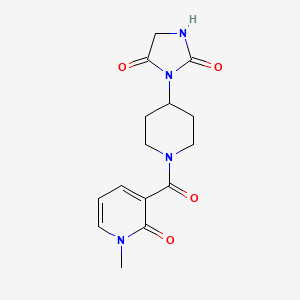

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

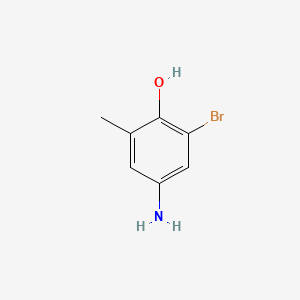

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)